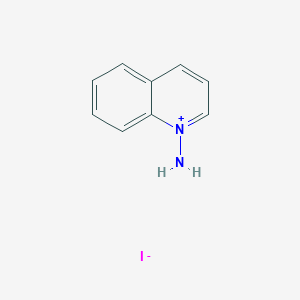

1-Aminoquinolin-1-ium iodide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

7170-16-3 |

|---|---|

分子式 |

C9H9IN2 |

分子量 |

272.09 g/mol |

IUPAC 名称 |

quinolin-1-ium-1-amine;iodide |

InChI |

InChI=1S/C9H9N2.HI/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-7H,10H2;1H/q+1;/p-1 |

InChI 键 |

KAFFISYGZHAHPN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2N.[I-] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2N.[I-] |

其他CAS编号 |

7170-16-3 |

产品来源 |

United States |

Synthesis Methodologies and Derivatization Strategies for 1 Aminoquinolin 1 Ium Iodide

General Synthetic Routes to Quinoline-Based Compounds

The quinoline (B57606) scaffold is a fundamental heterocyclic motif found in numerous natural products and pharmacologically active molecules. jptcp.comtubitak.gov.tr Its synthesis has been a subject of extensive research, leading to the development of both classical and contemporary methodologies.

Classical and Contemporary Approaches to Quinoline Core Formation

The construction of the quinoline ring system has traditionally been accomplished through several named reactions, many of which are still widely used. academie-sciences.fr These methods typically involve the condensation and cyclization of anilines or their derivatives with various carbonyl-containing compounds. researchgate.net

Key classical methods include:

Skraup Synthesis : This is one of the earliest and most well-known methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline ring. researchgate.net

Doebner-von Miller Synthesis : A variation of the Skraup reaction, this method uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. numberanalytics.comscribd.com It generally offers higher yields and milder reaction conditions compared to the Skraup synthesis. numberanalytics.com

Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde) in the presence of a base or acid catalyst. academie-sciences.frnumberanalytics.com It is known for its simplicity and high yields. numberanalytics.com

Combes Synthesis : In this method, anilines are reacted with β-diketones under acidic conditions to form quinolines. jptcp.com

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. jptcp.com Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).

While effective, these classical methods often require harsh conditions, such as high temperatures and strongly acidic media, which can limit their applicability and raise environmental concerns. eurekalert.org Consequently, contemporary research has focused on developing greener and more efficient protocols. These modern approaches include the use of microwave irradiation, ionic liquids as solvents or catalysts, and the development of novel catalyst systems to improve reaction efficiency and yields under milder, often solvent-free, conditions. nih.goveurekalert.org

| Synthesis Method | Precursors | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | One of the oldest methods; often uses harsh conditions. numberanalytics.comnih.gov |

| Doebner-von Miller | Aniline derivative, α,β-unsaturated aldehyde/ketone | A flexible variation of the Skraup method allowing for substituents. numberanalytics.com |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, active methylene compound | Simple, high-yielding condensation reaction. academie-sciences.frnumberanalytics.com |

| Combes Synthesis | Aniline, β-diketone | Acid-catalyzed reaction to form substituted quinolines. jptcp.com |

| Conrad-Limpach | Aniline, β-ketoester | Produces hydroxyquinolines; product depends on temperature. jptcp.com |

Quaternization Reactions in Quinoline Chemistry

Quinoline is a weak tertiary base, and its nitrogen atom can be readily quaternized by reacting with alkylating agents. jptcp.comgoogle.com This reaction converts the neutral quinoline into a positively charged quinolinium salt. The process is a type of N-alkylation, typically achieved by treating the quinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. chembk.comchemicalbook.commdpi.com

The quaternization introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the heterocyclic ring system. This makes the ring more electron-deficient and can activate it for subsequent nucleophilic substitution reactions. thieme-connect.de The reaction is fundamental for the synthesis of a wide array of quinolinium-based compounds and is often the initial step in creating more complex derivatives. nih.govlew.ro The choice of solvent, temperature, and the specific alkylating agent can influence the reaction rate and yield. google.com For instance, the quaternization of benzo[f]quinoline (B1222042) with various reactive halides is a key step in the synthesis of fused heterocyclic systems. nih.gov

Specific Synthesis of 1-Aminoquinolin-1-ium (B1267677) Iodide

The synthesis of 1-aminoquinolin-1-ium iodide involves the direct amination of the quinoline nitrogen atom, followed by the introduction of the iodide counter-ion. This process creates an N-amino heterocyclic salt.

Optimized Reaction Conditions and Yield Enhancement

While specific literature detailing the optimized synthesis of this compound is limited, the synthesis of its close analog, 1-aminopyridinium iodide, provides a well-established procedural template. The amination of pyridine-like nitrogens is effectively achieved using hydroxylamine-O-sulfonic acid. orgsyn.org

The established procedure for the pyridine (B92270) analog involves reacting pyridine with hydroxylamine-O-sulfonic acid. orgsyn.org The reaction mixture is then processed to remove excess reagents and byproducts. The addition of hydriodic acid to the filtrate results in the precipitation of the desired N-aminopyridinium iodide salt. orgsyn.org Recrystallization from a suitable solvent like absolute ethanol (B145695) is used to purify the final product. orgsyn.org Yields for 1-aminopyridinium iodide using this method are reported to be in the range of 63–72%. orgsyn.org It is anticipated that a similar approach would be effective for the synthesis of this compound, with optimization of reaction times and temperatures potentially required to maximize yield.

| Parameter | Condition for 1-Aminopyridinium Iodide Synthesis | Reference |

| Aminating Reagent | Hydroxylamine-O-sulfonic acid | orgsyn.org |

| Solvent/Medium | Excess pyridine, then ethanol for workup | orgsyn.org |

| Base | Potassium carbonate (used during workup) | orgsyn.org |

| Iodide Source | 57% Hydriodic acid | orgsyn.org |

| Precipitation Temp. | -20°C | orgsyn.org |

| Purification | Recrystallization from absolute ethanol | orgsyn.org |

| Reported Yield | 63–72% | orgsyn.org |

Precursor Compounds and Reagent Selection

The key precursors for the synthesis of this compound are:

Quinoline : The foundational heterocyclic compound.

Aminating Agent : Hydroxylamine-O-sulfonic acid is the reagent of choice for the N-amination of pyridine and related heterocycles. orgsyn.org It effectively delivers the -NH2 group to the nitrogen atom.

Iodide Source : To form the iodide salt, a source of iodide ions is required. Hydriodic acid is a direct and effective reagent for this purpose, leading to the precipitation of the final product. orgsyn.org

The selection of these reagents is based on established protocols for the N-amination of heterocyclic amines. The use of an excess of the starting heterocycle (quinoline) can help drive the reaction to completion, although this necessitates a purification step to remove the unreacted starting material. orgsyn.org

Derivatization of the 1-Aminoquinolin-1-ium Moiety

The 1-aminoquinolin-1-ium moiety is a versatile building block for further chemical transformations. The N-amino group can serve as a nucleophile or as part of a reactive intermediate for constructing more complex molecular architectures.

A significant derivatization strategy for N-aminoheterocycles is their use in [3+2] dipolar cycloaddition reactions. orgsyn.org Upon treatment with a base, the 1-aminoquinolin-1-ium cation can form a 1,3-dipole (an N-ylide). This reactive intermediate can then react with various dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate), to generate novel fused heterocyclic systems. orgsyn.orgclockss.org This approach provides a powerful method for synthesizing pyrazolo[1,5-a]quinoline (B13874262) derivatives and related structures. clockss.org

Furthermore, recent studies on N-aminopyridinium salts, which are structural analogs, have demonstrated their utility as ammonia (B1221849) surrogates in selective alkylation and arylation reactions. researchgate.net This methodology allows for the controlled synthesis of secondary amines. It is plausible that this compound could be similarly employed, with the N-amino group first being functionalized (e.g., alkylated) and then undergoing a rearrangement or cleavage reaction to yield substituted aminoquinolines or other complex amine products. researchgate.net

Strategies for Functional Group Introduction and Modification

The introduction and modification of functional groups on the this compound scaffold are critical for tuning its chemical and physical properties. Research has explored several methodologies, primarily focusing on direct amination of the quinoline nitrogen and the derivatization of the quinoline ring system prior to or after N-amination.

A primary strategy for introducing the key amino group at the N-1 position is through direct amination. One proposed method involves the use of chloramine (B81541) (NH₂Cl) to directly aminate the quinolinium scaffold. This approach is adapted from similar reactions performed on pyridine derivatives. The process typically begins with the quaternization of quinoline. For instance, quinoline can be reacted with an alkylating agent like methyl iodide to form a 1-alkylquinolinium iodide salt. This quaternized intermediate is then reacted with chloramine in the presence of a base, such as potassium carbonate (K₂CO₃), under reflux conditions to yield the 1-aminoquinolinium salt.

Another powerful technique for introducing an amino group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This has been effectively demonstrated on nitro-substituted quinolines using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent. researchgate.net The reaction, conducted in the presence of a strong base like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), allows for the regioselective introduction of an amino group. researchgate.net The amination occurs at positions ortho or para to the nitro group with high yields, ranging from 86-95%. researchgate.net This method is particularly valuable as it allows for the functionalization of the carbocyclic ring of the quinoline system.

Modification of the quinoline core often involves introducing substituents onto the ring before the N-amination step. This allows for a wide range of derivatives. For example, starting with nitroquinolines (e.g., 3-, 5-, 6-, 7-, and 8-nitroquinoline) allows for the synthesis of nitro-substituted aminoquinolines via the VNS reaction. researchgate.net Similarly, functional groups can be introduced through reactions like the Mannich reaction on related quinolinone structures, which demonstrates the potential for C-N bond formation to add further substituents. nih.govresearchgate.net The introduction of groups like trifluoromethyl (CF₃) has also been achieved in the synthesis of quinoline derivatives, showcasing methods to create analogues with specific electronic properties. researchgate.net

The reactivity and properties of the final compound are significantly influenced by the position and nature of these functional groups. The positive charge on the N-1 nitrogen atom enhances solubility in polar solvents compared to neutral analogues like 8-aminoquinoline (B160924).

Table 1: Methodologies for Functional Group Introduction

| Methodology | Reagents | Key Features | Reference |

| Direct Amination | Quinoline, Alkyl Iodide, Chloramine (NH₂Cl), K₂CO₃ | Two-step process: Quaternization followed by amination. | |

| Vicarious Nucleophilic Substitution (VNS) | Nitroquinoline, 1,1,1-trimethylhydrazinium iodide (TMHI), t-BuOK | High regioselectivity (ortho/para to nitro group) and high yields (86-95%). | researchgate.net |

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the systematic exploration of structure-activity relationships. These syntheses typically involve the N-alkylation or N-amination of pre-functionalized quinoline precursors.

A straightforward method for synthesizing N-alkylated aminoquinoline analogues involves the direct reaction of a substituted aminoquinoline with an alkyl halide. A notable example is the synthesis of 5-Amino-1-methyl-1-quinolinium Iodide. chemicalbook.com In this procedure, 5-aminoquinoline (B19350) is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and stirred with iodomethane (B122720) at room temperature. chemicalbook.com The product precipitates as a solid and can be isolated by filtration. chemicalbook.com This general approach allows for the introduction of various alkyl groups at the N-1 position, creating a series of homologues.

More complex analogues featuring multiple substitutions on the quinoline ring are also synthesized through multi-step procedures. For instance, the synthesis of 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide was achieved in a two-step process. mdpi.commdpi.com This demonstrates the construction of hybrid molecules containing both the quinolinium core and other pharmacophores like piperazine. mdpi.com The synthesis of such complex structures highlights the modularity of quinoline derivatization.

The introduction of fluorine-containing groups is another strategy to create potent analogues. The synthesis of 4-CF₃-quinolines has been accomplished by reacting 1-CF₃-prop-2-yne 1-iminium triflate salts with substituted anilines. researchgate.net This reaction proceeds via an aza-Michael addition followed by an intramolecular electrophilic aromatic substitution. researchgate.net Similarly, N-methoxyquinolinium salts, such as 6-fluoro-8-hydroxy-1-methoxyquinolin-1-ium methylsulfate, have been prepared, further expanding the library of accessible analogues. scispace.com

Researchers have also synthesized complex heterocyclic systems that are analogues of the core structure. For example, 8-aminoquinoline can be reacted with α-halogeno ketones to form salts that, upon treatment with a base, generate transient heterocyclic mesomeric betaines. psu.edu These intermediates can then undergo cycloaddition reactions to form complex polycyclic structures, representing a significant structural deviation from the simple quinolinium scaffold. psu.edu

Table 2: Examples of Synthesized this compound Analogues

| Compound Name | Starting Materials | Key Synthesis Step | Reference |

| 5-Amino-1-methyl-1-quinolinium Iodide | 5-Aminoquinoline, Iodomethane | N-alkylation | chemicalbook.com |

| 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide | Substituted 4-chloro-6,7-dimethoxyquinoline, N-(4-methoxyphenyl)piperazine, Methyl iodide | Nucleophilic aromatic substitution followed by N-methylation | mdpi.commdpi.com |

| 4-CF₃-Nitroquinolines | 1-CF₃-prop-2-yne 1-iminium triflate salts, Nitroanilines | Aza-Michael addition followed by intramolecular cyclization | researchgate.net |

| 2-Phenyl-1H-1,3a,5-diazaphenalen-3a-ium bromide | 8-Aminoquinoline, Phenacyl bromide | Condensation and cyclization | psu.edu |

Reaction Mechanisms and Pathways Involving 1 Aminoquinolin 1 Ium Iodide

Nucleophilic Substitution Reactions Involving the Iodide Anion

The positively charged quinolinium ring is highly activated towards nucleophilic attack, primarily at the 2- and 4-positions. nih.gov This reactivity can be harnessed for the synthesis of various substituted quinoline (B57606) derivatives.

While specific kinetic studies detailing SN1 and SN2 mechanisms for 1-aminoquinolin-1-ium (B1267677) iodide are not extensively documented in the literature, the general principles of nucleophilic aromatic substitution (SNAr) on quinolinium salts are well-established. The reaction of nucleophiles with the quinolinium cation typically proceeds through a Meisenheimer-like intermediate.

The quinolinium cation is a potent electrophile. The nitrogen atom's positive charge withdraws electron density from the aromatic ring system, making the carbon atoms, particularly at the C2 and C4 positions, highly susceptible to attack by nucleophiles. nih.gov This inherent electrophilicity is the driving force for many of the reactions involving 1-aminoquinolin-1-ium iodide. For example, the reaction of N-aminoquinolinium salts with cyanide ions proceeds readily, demonstrating the electrophilic nature of the ring. jst.go.jpclockss.org This electrophilicity is also fundamental to the cyclization reactions discussed in the following section, where the quinolinium ring acts as the electrophilic partner for an intramolecular or intermolecular nucleophilic attack.

Cyclization and Annulation Reactions Mediated by this compound or its Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrazole (B372694) ring. The N-amino group can act as a 1,3-dipole in the presence of a base, facilitating cycloaddition reactions.

A prominent example of the utility of this compound in intermolecular cyclization is the synthesis of pyrazolo[1,5-a]quinolines. In these reactions, the 1-aminoquinolinium salt acts as a 1,3-dipole precursor. For instance, the reaction of 1-aminoquinolinium iodide salt with 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004) can yield an isolable 1,3-dipolar cycloadduct. researchgate.net This intermediate can then react further with other reagents, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce highly substituted pyrazolo[1,5-a]quinolines. researchgate.net

Recent studies have also highlighted the use of N-aminoquinolinium salts in [3+2] cycloaddition reactions with various unsaturated partners like vinylsulfonium salts and β-alkoxyvinyl trifluoromethylketones, leading to a diverse range of pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]quinoline (B13874262) derivatives. researchgate.net These reactions underscore the versatility of the N-aminoquinolinium scaffold in constructing complex heterocyclic frameworks.

Table 1: Representative Cyclization Reactions of N-Aminoquinolinium Salts

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Reference |

| N-Aminoquinolinium Salt | para-Quinone Methide | DBU | Pyrazolo-fused heterocycle | researchgate.net |

| 1-Aminoquinolinium Iodide | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Base | 1,3-Dipolar Cycloadduct | researchgate.net |

| N-Aminoquinolinium Salt | Vinylsulfonium Salt | Base | Pyrazolo[1,5-a]quinoline | researchgate.net |

| N-Aminoquinolinium Salt | β-Alkoxyvinyl trifluoromethylketone | Metal-free | Pyrazolo[1,5-a]pyridine derivative | researchgate.net |

The reactivity of this compound and its derivatives is well-suited for the design of domino and cascade reactions. A notable example is the DBU-promoted [3+2] cyclization/retro-Mannich cascade reaction of N-aminoquinolinium derivatives with para-quinone methides. researchgate.net This sequence allows for the rapid construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation. Such cascade reactions are highly efficient and atom-economical, representing a modern approach to the synthesis of functionalized heterocyclic compounds.

Redox Transformations and Electron Transfer Processes

The iodide anion itself can influence the redox properties of the system. In some contexts, the presence of iodide has been shown to quench the fluorescence of quinolinium-based dyes, possibly through a heavy-atom effect that promotes intersystem crossing to the triplet state. researchgate.net The redox potential of the iodide/iodine couple is a well-characterized electrochemical system. acs.org The interaction between the redox-active quinolinium cation and the iodide anion could potentially lead to interesting electron transfer phenomena, although this has not been specifically detailed for this compound in the reviewed literature. It is known that electron transfer can occur through either an outer-sphere or inner-sphere mechanism, and the rates are dependent on the reorganization energy and the difference in redox potentials between the donor and acceptor.

Visible-Light-Induced Photocatalytic Reactions

While direct and extensive research on this compound as a photocatalyst is not widely documented, its reactivity can be inferred from the behavior of closely related N-aminopyridinium and N-aminoisoquinolinium salts, which are prominent in visible-light-mediated reactions. These compounds serve as potent precursors to nitrogen-centered radicals under mild photoredox conditions. rsc.orgnih.govkaist.ac.kr

The general mechanism commences with a single-electron transfer (SET) from an excited photocatalyst to the N-amino-N-heterocyclic salt. nih.govnih.gov This reduction step induces the cleavage of the N-N bond, generating a reactive amidyl radical and the corresponding heterocycle (e.g., quinoline). nih.govnih.gov This process is illustrated in the following proposed mechanism for this compound:

Photoexcitation : A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET) : The excited photocatalyst (PC*) transfers an electron to the 1-Aminoquinolin-1-ium salt.

Fragmentation : The resulting radical anion rapidly fragments, cleaving the N-N bond to produce an amidyl radical and a neutral quinoline molecule.

Radical Reaction : The highly reactive amidyl radical engages in subsequent chemical transformations, such as addition to alkenes or C-H abstraction.

These generated radicals have been utilized in various synthetic applications, demonstrating the potential utility of this compound in similar transformations.

Table 1: Examples of Photocatalytic Reactions with N-Amino-N-Heterocyclic Salts

| Reaction Type | Reactants | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| [3+2] Annulation | N-Aminopyridinium Salt, Alkene | fac-Ir(ppy)₃ / Blue Light | γ-Lactam | researchgate.net |

| Alkene Aminopyridylation | N-Aminopyridinium Salt, Alkene | Eosin Y / Visible Light | β-Aminoethyl Pyridine (B92270) | kaist.ac.krnih.gov |

| Vinylogous Amidation | N-Aminopyridinium Salt, Silyl Dienol Ether | fac-Ir(ppy)₃ / Blue Light | γ-Amido Carbonyl | nih.gov |

| C-H Pyridylation | N-Aminopyridinium Salt, C-H Substrate | Anthraquinone / Visible Light | Pyridylated Compound | nih.gov |

| Phosphinoyl/Carbamoyl Radical Reactions | Heteroarenium Derivative, Radical Source| Quinolinone / Visible Light | C2/C4-Functionalized Pyridine| acs.orgresearchgate.net |

Oxidative Processes and Reactivity

The quinolinium nucleus is susceptible to oxidative transformations. The reaction of N-alkylquinolinium salts with alkaline hydrogen peroxide, for instance, leads to a ring-opening reaction to produce 2-aminobenzaldehydes. arkat-usa.org The proposed mechanism involves the initial formation of a pseudo-base (carbinolamine) in equilibrium with a 2-aminocinnamaldehyde tautomer. This alkene is then epoxidized by the peroxide and subsequently undergoes oxidative degradation. arkat-usa.org This pathway highlights the reactivity of the quinolinium core under specific oxidative conditions.

Furthermore, the iodide ion (I⁻) itself can participate in oxidative processes. Iodine is a known oxidizing agent, capable of converting functional groups and participating in catalytic cycles where it is oxidized to molecular iodine (I₂) and subsequently reduced. nio.res.in The presence of the iodide counter-ion in this compound could therefore influence or enable certain oxidative reactions. The compound's coordination properties also allow for the formation of metal complexes that show high catalytic activity in oxidation processes.

Catalytic Roles and Mechanistic Investigations

Beyond its own reactivity, this compound and its derivatives are involved in various catalytic systems, either as ligands for transition metals or as participants in organocatalytic transformations.

Transition-Metal-Catalyzed Reactions

The 1-Aminoquinolin-1-ium cation has been identified as a ligand in transition-metal catalysis, where it can facilitate a variety of organic transformations, including cross-coupling reactions. The nitrogen atom of the quinoline ring system can coordinate to a metal center, and the permanent cationic charge of the quinolinium moiety significantly influences the electronic properties of the resulting complex. This modulation of the metal center's electron density can enhance catalytic activity and selectivity.

While specific, detailed mechanistic studies for this compound complexes are not broadly available, the principles are well-established. Ligands based on N-heterocycles are crucial in homogeneous catalysis. nih.govrsc.org They form stable bonds with metal centers, create a defined steric environment, and their electronic properties can be tuned to optimize catalytic cycles involving steps like oxidative addition and reductive elimination. nih.gov

Organocatalytic Applications

N-Aminoquinolinium salts have been shown to act as 1,3-dipoles in catalyst-free [3+2] cycloaddition reactions. For example, they react with dipolarophiles like vinylsulfonium salts to construct pyrazolo[1,5-a]quinoline skeletons under thermal conditions, without the need for an external catalyst or oxidant. acs.orgacs.org This type of reaction, where the reactant's intrinsic reactivity is harnessed without a separate catalytic species, is a hallmark of certain organocatalytic strategies.

A plausible mechanism for this cycloaddition involves the deprotonation of the N-amino group by a base to form an N-iminoquinolinium ylide. This ylide then acts as the 1,3-dipole, reacting with the alkene partner to form a five-membered ring, followed by elimination of a leaving group to afford the final aromatic product.

Furthermore, the synergy between N-amino-heterocyclic salts and other organocatalysts has been demonstrated. For instance, N-aminopyridinium salts can undergo deaminative acylation in reactions catalyzed by N-heterocyclic carbenes (NHCs), showcasing a radical-radical coupling strategy between a ketyl radical intermediate and an alkyl radical derived from the pyridinium (B92312) salt. kaist.ac.kr

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Aminopyridinium salt |

| N-Amino(iso)quinolinium salt |

| γ-Lactam |

| β-Aminoethyl Pyridine |

| γ-Amido Carbonyl Compound |

| Pyridylated Compound |

| C2/C4-Functionalized Pyridine |

| 2-Aminobenzaldehyde |

| Quinoline |

| Pyrazolo[1,5-a]quinoline |

| N-iminoquinolinium ylide |

| Eosin Y |

| fac-Ir(ppy)₃ |

| Anthraquinone |

| Quinolinone |

| Hydrogen peroxide |

| Vinylsulfonium salt |

Advanced Spectroscopic and Crystallographic Characterization of 1 Aminoquinolin 1 Ium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H NMR and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of 1-Aminoquinolin-1-ium (B1267677) iodide were recorded in a suitable deuterated solvent, and the chemical shifts (δ) are reported in parts per million (ppm). The assignments are based on the characteristic chemical shifts for aromatic and N-amino groups, as well as spin-spin coupling patterns and integration values for the proton signals.

¹H NMR Spectroscopy: The proton spectrum of the quinolinium ring is expected to exhibit a series of signals in the aromatic region. The protons on the pyridinium (B92312) ring of the quinoline (B57606) system are typically deshielded due to the positive charge on the nitrogen atom, leading to downfield chemical shifts. The protons on the benzene (B151609) ring portion of the quinoline moiety will also resonate in the aromatic region, with their specific shifts influenced by the fused ring system. The protons of the amino group attached to the quinolinium nitrogen would likely appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbon atoms of the quinolinium ring are expected to resonate at characteristic downfield shifts, with the carbons adjacent to the positively charged nitrogen atom being the most deshielded. The chemical shifts of the nine carbon atoms of the quinoline core provide a unique fingerprint of the electronic structure of the heterocyclic system.

Due to the lack of publicly available, experimentally verified NMR data specifically for 1-Aminoquinolin-1-ium iodide, representative chemical shift values from closely related N-amino pyridinium and quinolinium salts are referenced to provide an expected range for the chemical shifts. For instance, in similar N-amino pyridinium salts, the protons on the pyridine (B92270) ring appear in the range of δ 8.0-9.0 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145-150 |

| H2 | ~8.8-9.2 | - |

| C3 | - | ~120-125 |

| H3 | ~7.8-8.2 | - |

| C4 | - | ~140-145 |

| H4 | ~8.5-8.9 | - |

| C4a | - | ~125-130 |

| C5 | - | ~130-135 |

| H5 | ~7.9-8.3 | - |

| C6 | - | ~128-132 |

| H6 | ~7.6-8.0 | - |

| C7 | - | ~135-140 |

| H7 | ~8.0-8.4 | - |

| C8 | - | ~118-122 |

| H8 | ~7.5-7.9 | - |

| C8a | - | ~148-152 |

| N1-NH₂ | ~7.0-8.0 (broad) | - |

Note: These are predicted values based on analogous structures and require experimental verification.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments was utilized.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. This experiment is crucial for establishing the connectivity of the protons within the quinoline ring system, allowing for the tracing of the proton-proton coupling networks along the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This experiment is invaluable for piecing together the molecular skeleton by identifying longer-range connectivities, such as the connections between the two rings of the quinoline system and confirming the position of the amino group.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C-H stretching of the aromatic quinoline ring, and the C=C and C=N stretching vibrations within the heterocyclic system. The presence of the iodide counter-ion is not directly observed in the mid-IR region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino group (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1620-1580 | C=C and C=N stretching | Quinolinium ring |

| 1550-1450 | N-H bending | Amino group (-NH₂) |

| 900-650 | C-H out-of-plane bending | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the electronic structure of the molecule. Quinolinium salts generally display strong absorptions in the UV region.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~230-250 | High | π → π |

| ~300-320 | Moderate | π → π |

| ~350-370 | Lower | n → π* or charge-transfer |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable. The mass spectrum is expected to show a prominent peak corresponding to the 1-aminoquinolin-1-ium cation [C₉H₉N₂]⁺. The molecular weight of this cation would be observed, confirming the composition of the cationic part of the molecule. The iodide anion would not be directly observed in a positive ion mode ESI mass spectrum. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the cation, which would further confirm its elemental composition. Fragmentation patterns, if observed, could provide additional structural information by showing the loss of specific neutral fragments from the parent ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the analysis of this compound, LC would serve to isolate the compound from impurities or reactants from its synthesis. The separation is typically achieved on a reversed-phase column where the retention time of the cationic 1-aminoquinolin-1-ium moiety would be influenced by the mobile phase composition.

Following chromatographic separation, mass spectrometry provides mass-to-charge ratio (m/z) data. For this compound, electrospray ionization (ESI) in positive mode would be the ideal technique. ESI is a soft ionization method that keeps the parent molecule intact. The expected primary ion observed would be the 1-aminoquinolin-1-ium cation ([C₉H₉N₂]⁺). High-resolution mass spectrometry would allow for the determination of the precise mass of this cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, yielding structural information about the quinolinium core and the amino group. The fragmentation pattern would be characteristic of the compound and could be used for definitive identification.

While specific experimental LC-MS data for this compound is not detailed in the available literature, the analysis of related amino-containing heterocyclic compounds often involves derivatization to improve chromatographic properties and sensitivity. However, as a pre-charged ionic species, this compound is well-suited for direct analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This technique is most suitable for volatile and thermally stable compounds. Due to its salt-like, ionic nature, this compound is non-volatile and would likely undergo thermal decomposition in the heated inlet of a standard GC-MS system where EI is typically employed.

If analysis were possible, the resulting mass spectrum would not likely show a molecular ion peak for the intact ionic salt. Instead, the spectrum would be complex, potentially showing fragments of the 1-aminoquinolin-1-ium cation. Common fragmentation pathways for aromatic nitrogen heterocycles involve the loss of small neutral molecules and ring cleavage. The fragmentation pattern would provide a fingerprint for the cationic portion of the molecule. For instance, the fragmentation of related alkyl iodides often shows a prominent peak for the iodide ion ([I]⁺) at m/z 127 and another for the alkyl cation, due to the weakness of the C-I bond. However, in this case, the bond is ionic. The most prominent fragmentation is expected to be related to the organic cation.

| Technique | Ionization Principle | Expected Observation for this compound | Primary Application |

| LC-MS (ESI) | Soft ionization in solution | Detection of the intact cation [C₉H₉N₂]⁺ | Quantification and identification in mixtures |

| EI-MS | Hard ionization in gas phase | Extensive fragmentation of the cation; no molecular ion | Structural elucidation of volatile compounds |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Elucidation of Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-ethylquinolin-1-ium iodide, provides insight into the expected crystallographic parameters. SCXRD analysis would reveal the precise geometry of the 1-aminoquinolin-1-ium cation, confirming the planarity of the quinoline ring system. Key structural details, including the C-N bond lengths within the ring and the geometry of the exocyclic amino group, would be determined with high precision.

The analysis would also establish the crystal system, space group, and unit cell dimensions. For example, the related compound 1-Aminopyridinium iodide crystallizes in the monoclinic space group P2₁/c. It is anticipated that this compound would crystallize in a common, centrosymmetric space group.

Table: Representative Crystallographic Data for a Related Quinolium Salt (1-Ethylquinolinium Iodide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P 1 2₁/c 1 | |

| a (Å) | 7.4785 | |

| b (Å) | 17.1724 | |

| c (Å) | 8.7420 | |

| β (°) | 97.940 |

Analysis of Supramolecular Interactions and Packing Arrangements

The crystal packing of this compound is governed by a network of non-covalent interactions. The primary interactions are expected to be strong charge-assisted hydrogen bonds between the N-H protons of the amino group (donors) and the iodide anion (acceptor). These N-H···I interactions would be a dominant feature in directing the crystal packing.

In addition to hydrogen bonding, other supramolecular interactions would likely be observed. These include:

C-H···I interactions: Weaker hydrogen bonds between the aromatic C-H groups of the quinolinium ring and the iodide anion.

π-π stacking: Face-to-face or offset stacking interactions between the electron-deficient quinolinium rings of adjacent cations. These interactions are common in aromatic systems and contribute significantly to crystal stability.

Halogen bonding: Although the primary interaction with iodide is ionic/hydrogen bonding, the potential for I···N or I···π halogen bonds as a secondary structure-directing force cannot be excluded.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. Different polymorphs of this compound could arise from variations in the packing arrangement and supramolecular interactions, influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph would exhibit distinct physical properties. The existence of polymorphism in this compound could be investigated by crystallizing it under various conditions and analyzing the resulting solids by SCXRD and other solid-state techniques.

The functional groups present in this compound make it a candidate for co-crystallization. The amino group is a hydrogen bond donor, and the quinolinium ring can participate in π-stacking. Co-crystals could potentially be formed with molecules containing complementary functional groups, such as carboxylic acids (hydrogen bond acceptors), to create novel supramolecular structures with tailored properties.

Solid-State Analytical Techniques

Beyond SCXRD, a suite of solid-state analytical techniques is crucial for a comprehensive characterization of bulk crystalline this compound.

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline sample, providing a fingerprint pattern that can be used for phase identification, purity assessment, and comparison with theoretical patterns calculated from SCXRD data.

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) detects heat flow associated with thermal transitions, such as melting, decomposition, and solid-solid phase transitions (polymorphic transformations).

Solid-State NMR Spectroscopy: This technique provides information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N) in the solid state, which can be used to distinguish between different polymorphs or to study molecular dynamics.

Spectroscopic Techniques (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. Specific peaks corresponding to N-H stretches, aromatic C-H stretches, and quinolinium ring vibrations would be observed, providing confirmation of the functional groups present in the solid sample.

These techniques, used in concert, provide a complete picture of the structural and physical properties of this compound in the solid state.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline solids. acs.orgresearchgate.net It is employed to verify the phase purity of a bulk sample, identify its specific crystalline form (polymorph), and gain information about its crystal structure. ncl.ac.ukmalvernpanalytical.comcontractlaboratory.com The method involves irradiating a powdered sample of the material with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting pattern of diffraction peaks serves as a unique "fingerprint" for a specific crystalline phase. libretexts.org

For this compound, PXRD analysis is the primary method to confirm that a synthesized batch consists of a single, homogenous crystalline phase. ncl.ac.ukscribd.com The positions of the diffraction peaks are governed by the spacing between crystal lattice planes, as described by Bragg's Law, while the relative intensities are determined by the arrangement of atoms within the crystal's unit cell. libretexts.orgtcd.ie

A crucial step in the characterization process involves comparing the experimentally obtained PXRD pattern with a theoretical pattern simulated from single-crystal X-ray diffraction (SC-XRD) data. A close match between the experimental and simulated patterns provides strong evidence that the bulk sample is structurally identical to the single crystal from which the structure was determined, thereby confirming the sample's phase purity. ncl.ac.ukscribd.com

As of the current literature search, specific experimental PXRD data for this compound has not been published. The table below is presented in the format that would be used to report such data.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| No experimental data available in the searched literature. This table illustrates the expected format for PXRD results. |

Solid-State NMR Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique that provides detailed information about the local atomic environment, conformation, and dynamics in solid materials. nih.gove-bookshelf.de It serves as an excellent complement to diffraction methods, which describe long-range order. mdpi.comresearchgate.net For this compound, SSNMR can be used to analyze the nuclei within the organic cation (¹H, ¹³C, ¹⁵N) and the iodide anion (¹²⁷I).

High-resolution techniques, such as magic-angle spinning (MAS), are used to average anisotropic interactions that broaden NMR signals in the solid state, allowing for the measurement of distinct isotropic chemical shifts for crystallographically inequivalent nuclei. nih.govlibretexts.org The resulting spectrum provides a fingerprint of the local chemical environments, confirming the presence of expected functional groups and providing insight into intermolecular packing effects. creative-biostructure.comethernet.edu.et

While ¹H, ¹³C, and ¹⁵N SSNMR would be invaluable for characterizing the 1-aminoquinolin-1-ium cation, studying the iodide anion presents significant challenges. The only NMR-active iodine nucleus, ¹²⁷I, is a quadrupolar nucleus (spin I = 5/2). researchgate.netrsc.org Its interaction with the local electric field gradient at the nucleus in the crystal lattice is typically very large, leading to extreme spectral broadening that can render the signal undetectable by conventional high-resolution SSNMR methods. rsc.orgnih.govillinois.edugrandinetti.org

No experimental Solid-State NMR data for this compound has been found in the reviewed literature. The following table illustrates how such data would be presented, showing hypothetical assignments for the cation.

| Nucleus | Isotropic Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| No experimental data available in the searched literature. This table illustrates the expected format for SSNMR results of the cation. |

Theoretical and Computational Chemistry Studies of 1 Aminoquinolin 1 Ium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govmdpi.com For 1-Aminoquinolin-1-ium (B1267677) iodide, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For the 1-Aminoquinolin-1-ium cation, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Energetic profiles, including total energy, enthalpy, and Gibbs free energy, would be calculated for this optimized structure. These values are crucial for assessing the thermodynamic stability of the molecule. While specific values for 1-Aminoquinolin-1-ium iodide are not available, a typical DFT study would present this data in a tabular format.

Table 1: Hypothetical Energetic Profile for 1-Aminoquinolin-1-ium Cation This table is for illustrative purposes to show how data would be presented, as specific literature values were not found.

| Parameter | Value (Hartree) |

|---|---|

| Total Energy | Value not available |

| Enthalpy | Value not available |

| Gibbs Free Energy | Value not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the iodide anion, while the LUMO would be centered on the quinolinium ring system. The concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) extends FMO theory by identifying the specific orbitals that are most involved in a particular chemical reaction, which may not always be the HOMO or LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes as specific literature values were not found.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

For the 1-Aminoquinolin-1-ium cation, the MEP map would show a high positive potential (typically colored blue) around the quinolinium ring, particularly the nitrogen atom, indicating susceptibility to nucleophilic attack. The amino group would also influence the potential distribution. Conversely, the iodide anion would be a region of strong negative potential (colored red), making it a site for electrophilic interaction. These maps are crucial for understanding intermolecular interactions. researchgate.net

Quantum Chemical Topology and Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). muni.cznih.gov The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net

For this compound, QTAIM analysis would characterize the nature of the covalent bonds within the quinolinium ring and the amino group. Key parameters calculated at the BCPs include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). orientjchem.org The sign of the Laplacian indicates the nature of the interaction: ∇²ρ(r) < 0 for shared (covalent) interactions and ∇²ρ(r) > 0 for closed-shell (ionic, hydrogen bond, or van der Waals) interactions. researchgate.net This analysis would also quantify the ionic interaction between the quinolinium cation and the iodide anion.

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in 1-Aminoquinolin-1-ium Cation This table is for illustrative purposes as specific literature values were not found.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| N1-C2 | Value not available | Value not available | Value not available |

| N1-N(Amino) | Value not available | Value not available | Value not available |

Non-Covalent Interaction (NCI) index analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. unina.itimperial.ac.ukwikipedia.org This technique is based on the relationship between the electron density and the reduced density gradient (RDG). nih.gov

In the context of this compound, NCI analysis would be particularly useful for visualizing the non-covalent interactions between the cation and the iodide anion, as well as any potential intermolecular interactions in a condensed phase. researchgate.net The resulting 3D plots use a color scale to differentiate the type and strength of the interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. imperial.ac.uk This provides a clear, qualitative picture of the forces governing the molecule's supramolecular chemistry. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. rsc.orgamacad.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating and characterizing transition states are fundamental to understanding reaction kinetics. science.gov For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, computational methods can be employed to determine the geometry and energy of the transition states. mdpi.com

The process typically involves proposing a plausible reaction pathway and then using computational algorithms to search for the transition state structure connecting the reactants and products. Once a candidate transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products.

Reactions are most often carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. miami.edu Computational models can simulate the effects of the solvent either implicitly, by treating it as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For an ionic compound like this compound, solvent effects are expected to be significant. nih.gov Polar solvents would stabilize the charged species, potentially lowering the activation energy of a reaction. Computational studies on related quinone derivatives have shown that electrode potentials and other reactivity indices can be effectively modeled in different solvents using the Polarized Continuum Model (PCM). kashanu.ac.ir Similarly, for acridinium esters, another class of N-heterocyclic compounds, computational studies have demonstrated that the efficiency of chemiluminescence reactions is highly dependent on the solvent environment. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and to aid in the interpretation of spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The chemical shift is a highly sensitive probe of the local electronic environment around a nucleus. smu.edu Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. smu.eduresearchgate.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). Discrepancies between calculated and experimental chemical shifts can often be attributed to solvent effects, conformational changes, or intermolecular interactions. smu.edu For quinoline (B57606) derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental values. rug.nl

Below is an illustrative table of how calculated and experimental NMR data for this compound would be presented.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H1 (Amino) | Data Not Available | Data Not Available |

| C2 (Quinolinium) | Data Not Available | Data Not Available |

| C9 (Quinolinium) | Data Not Available | Data Not Available |

Note: The chemical shift values are placeholders as specific research data for this compound is not available.

Computational methods can also predict vibrational frequencies (infrared and Raman spectra) and electronic excitation energies (UV-Vis spectra). DFT calculations are widely used to compute harmonic vibrational frequencies, which, after appropriate scaling, generally show good agreement with experimental IR and Raman spectra. nih.govmdpi.comspectroscopyonline.com These calculations aid in the assignment of vibrational modes to specific molecular motions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. ohio-state.educecam.org TD-DFT has been successfully applied to study the electronic spectra of various heterocyclic compounds, including quinoline derivatives. rsc.orgscience.gov For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) for the π → π* and n → π* transitions within the quinolinium ring and involving the amino group. arxiv.org

An example of a data table comparing theoretical and experimental spectroscopic data is provided below.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Vibrational Frequency (C=N stretch) | Data Not Available | Data Not Available |

| Electronic Excitation (λmax, nm) | Data Not Available | Data Not Available |

Note: The values in this table are for illustrative purposes only, as specific experimental or computational data for this compound were not found.

Advanced Applications in Organic Synthesis and Supramolecular Chemistry

Role as a Synthetic Intermediate or Reagent in Complex Molecule Construction

The 1-Aminoquinolin-1-ium (B1267677) cation is recognized as a valuable precursor in organic synthesis, primarily functioning as a 1,3-dipole synthon. This reactivity allows it to participate in a variety of cycloaddition reactions, providing access to complex fused heterocyclic systems that are of significant interest in medicinal and materials chemistry.

Participation in Multicomponent Reactions (MCRs)

While specific examples detailing the participation of 1-Aminoquinolin-1-ium iodide in multicomponent reactions (MCRs) are an area of ongoing research, the general class of N-aminoquinolinium salts has proven effective in complex transformations. These salts are considered essential intermediaries in chemical synthesis. researchgate.netresearchgate.net They can act as 1,3-dipoles in [3+2] cycloaddition reactions, a powerful strategy for the rapid construction of five-membered rings.

Recent studies have demonstrated that N-aminoquinolinium derivatives can undergo DBU-promoted [3+2] cyclization/retro-Mannich cascade reactions with para-quinone methides. researchgate.net This process, which involves a C=C double bond cleavage, is tolerant of a wide range of N-aminoquinolinium salts, showcasing their utility in generating molecular complexity from simple starting materials. researchgate.net This reactivity profile suggests a strong potential for this compound to be employed in similar MCRs for the divergent synthesis of novel heterocyclic scaffolds.

Directing Group Properties in C-H Activation Processes

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.net A key strategy in achieving regioselectivity in these reactions is the use of directing groups, which position the metal catalyst at a specific C-H bond. mdpi.com

The quinoline (B57606) scaffold is a highly effective directing group, with the nitrogen atom of the pyridine (B92270) ring often coordinating to the metal center to facilitate activation at the C2 or C8 positions. mdpi.comnih.gov Specifically, the 8-aminoquinoline (B160924) moiety is one of the most powerful and widely used bidentate directing groups in this context. It has been successfully employed in a vast number of C-H functionalization reactions, including arylation, alkylation, and amination, catalyzed by metals such as palladium and nickel. researchgate.netchemrxiv.org

While the directing group properties of the 1-Aminoquinolin-1-ium cation itself are not as extensively documented as its 8-amino isomer, the inherent coordinating ability of the quinoline framework is significant. The N-amino group can act as a coordination site, potentially directing functionalization to specific positions on the quinoline core or on a substrate attached to it. Further research is needed to fully explore the potential of this compound as a directing group, which could offer alternative regioselectivities compared to established systems.

Table 1: Overview of Aminoquinoline-Directed C-H Functionalization

| Feature | Description |

|---|---|

| Directing Group | 8-Aminoquinoline is a premier bidentate directing group. |

| Metals Used | Palladium (Pd), Nickel (Ni), Copper (Cu), Iron (Fe), Cobalt (Co), Rhodium (Rh), Ruthenium (Ru). |

| Bonds Formed | C-C (arylation, alkylation), C-N (amination), C-O (etherification), C-S (sulfenylation), C-X (halogenation). |

| Positions Functionalized | Typically directs functionalization to ortho-positions of an attached aryl group or β/γ positions of an alkyl chain. |

| Mechanism Principle | The aminoquinoline nitrogen and the amide nitrogen chelate to the metal, forming a stable metallacycle that brings the catalyst in proximity to the target C-H bond. |

Design and Characterization of Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The unique combination of a planar aromatic cation and a halide anion makes this compound an attractive candidate for constructing ordered supramolecular structures.

Host-Guest Chemistry and Recognition Phenomena

The positively charged, aromatic surface of the 1-Aminoquinolin-1-ium cation allows it to participate in host-guest chemistry, where it can be recognized and bound by larger host molecules. These interactions are typically driven by a combination of ion-dipole forces, hydrogen bonding, and π-π stacking. Host molecules like crown ethers, cyclodextrins, or other custom-designed macrocycles could potentially encapsulate the 1-Aminoquinolin-1-ium cation, leading to the formation of stable host-guest complexes. Such phenomena are critical for applications in sensing, molecular transport, and catalysis. While specific studies on this compound are emerging, the principles of cation-π and ion-pairing interactions are well-established drivers for molecular recognition events.

Self-Assembled Structures and Their Characterization

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Amphiphilic molecules, which contain both hydrophobic and hydrophilic parts, are particularly prone to self-assembly in solution. N-oxide amphiphiles, which are structurally related to N-amino salts, have been shown to form complex nanostructures like vesicles in aqueous solutions, driven by hydrogen bonding and hydrophobic effects. nih.gov

The characterization of these self-assembled structures relies on a suite of analytical techniques. X-ray crystallography can reveal the precise arrangement of molecules in the solid state, including the formation of hydrogen-bonded networks or π-stacked arrays. nih.gov In solution, dynamic and static light scattering can provide information on the size and shape of aggregates. For monolayers or thin films, techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) are used to characterize the structure and packing of the assembled molecules on a surface. researchgate.net The study of how this compound self-assembles, both in the solid state and in solution, is a promising avenue for the development of new functional materials.

Table 2: Techniques for Characterizing Supramolecular Assemblies

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and packing in the solid state. |

| Nuclear Magnetic Resonance (NMR) | Information on molecular structure, conformation, and intermolecular interactions (e.g., host-guest binding) in solution. |

| Dynamic Light Scattering (DLS) | Size distribution of particles or aggregates (e.g., micelles, vesicles) in solution. |

| Scanning Tunneling Microscopy (STM) | High-resolution imaging of molecular arrangements on conductive surfaces. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms at the surface of a material. researchgate.net |

| UV-Vis and Fluorescence Spectroscopy | Probing electronic interactions, such as π-π stacking and monitoring binding events in host-guest systems. |

Structure Reactivity Relationship Studies of 1 Aminoquinolin 1 Ium Iodide

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the quinolinium ring can profoundly alter the reactivity and selectivity of 1-Aminoquinolin-1-ium (B1267677) iodide by modifying its electronic and steric properties. These effects are critical in directing the outcomes of chemical transformations.

The N-amino group in 1-Aminoquinolin-1-ium iodide significantly influences the electronic properties of the quinolinium ring. It acts as an electron-withdrawing group, which enhances the electrophilicity of the heterocyclic system. This increased electrophilicity makes the quinolinium ring more susceptible to nucleophilic attack.

Hydrogen-deuterium (H-D) exchange studies on methyl-substituted N-amino-quinolinium ions have provided quantitative insights into the electronic influence of the N-amino group. The rate of H-D exchange for the ring α-hydrogen is significantly faster in N-amino-quinolinium ions compared to their N-methyl counterparts. This indicates that the N-amino group is more effective at withdrawing electron density from the ring, thereby facilitating the abstraction of a proton by a base.

The steric environment around the reactive sites of this compound also plays a crucial role in determining reaction outcomes. The presence of substituents on the quinolinium ring or the approaching nucleophile can lead to steric hindrance, which may favor or disfavor certain reaction pathways. For instance, bulky substituents at positions adjacent to a potential reaction site can impede the approach of a nucleophile, leading to a decrease in reaction rate or a change in regioselectivity.

Table 1: Comparative H-D Exchange Rates of Methyl-Substituted N-Amino- and N-Methyl-Quinolinium Ions

| Compound | Position of Methyl Group | Relative Exchange Rate (N-Amino vs. N-Methyl) |

| Quinolinium Ion | 2-Methyl | ~10x faster for ring α-H |

| Quinolinium Ion | 4-Methyl | ~5x faster for methyl-H |

| Quinolinium Ion | 8-Methyl | ~2x faster for methyl-H |

This table illustrates the enhanced rate of H-D exchange, indicating the stronger electron-withdrawing nature of the N-amino group compared to the N-methyl group.

Regioselectivity in reactions involving this compound refers to the preference for reaction at one position over another. In nucleophilic additions, the electron-withdrawing N-amino group directs attack to specific positions on the quinolinium ring, typically the 2- and 4-positions, which are electronically deficient. The precise site of attack can be influenced by other substituents on the ring and the nature of the nucleophile. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of the reactivity of this compound, particularly in reactions that generate new chiral centers. khanacademy.org The planar nature of the quinolinium ring means that attack by a nucleophile can occur from either face. The presence of chiral auxiliaries or catalysts can induce facial selectivity, leading to the formation of a single enantiomer or diastereomer. Aromatic interactions, such as CH–π interactions, can also play a role in controlling the stereochemical outcome of reactions by stabilizing certain transition states. nih.gov

Conformational Analysis and Dynamic Behavior

The three-dimensional structure and dynamic properties of this compound are key to understanding its interactions with other molecules and its reactivity.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the preferred conformation of this compound in solution. mdpi.com X-ray crystallography can reveal its solid-state conformation.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. nih.gov These studies can predict the relative energies of different conformers and the energy barriers to their interconversion. For this compound, a key conformational feature is the orientation of the amino group relative to the quinolinium ring.

This compound can exhibit intramolecular dynamic processes, such as rotation around the N-N single bond. The barrier to this rotation will influence the conformational flexibility of the molecule.

Furthermore, the potential for tautomerism exists in this compound. Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. In this case, an amino-imino tautomerism is possible, where a proton from the exocyclic amino group migrates to a nitrogen atom within the quinolinium ring. The position of this equilibrium would be influenced by factors such as the solvent and the electronic nature of any substituents. Studies on analogous systems, such as 1-benzamidoisoquinoline derivatives, have shown that the tautomeric equilibrium can be controlled by substituent effects. nih.govnih.gov

Influence of Counter-Ion and Solvent on Chemical Behavior

The iodide counter-ion and the surrounding solvent molecules are not merely spectators but can actively influence the chemical behavior of the 1-Aminoquinolin-1-ium cation.

The iodide ion can form ion pairs with the positively charged quinolinium nucleus. The nature and strength of this interaction can be influenced by the solvent. In non-polar solvents, tight ion pairs are likely to form, which may reduce the reactivity of the cation. In polar solvents, the ions are more likely to be dissociated, leading to a more "free" and potentially more reactive cation. The iodide ion itself can also act as a nucleophile in certain reactions. The properties of ionic liquids, which are salts that are liquid at low temperatures, are known to be significantly affected by the nature of the counter-ion. researchgate.net

The solvent plays a multifaceted role in the chemical behavior of this compound. The polarity of the solvent affects the solubility of the salt and the degree of ion pairing. Solvents can also stabilize or destabilize the ground state, transition state, and product of a reaction, thereby influencing the reaction rate and equilibrium position. For instance, polar protic solvents can form hydrogen bonds with the amino group and the iodide ion, which can affect their nucleophilicity and basicity. Solvatochromism, the change in the color of a substance with a change in solvent polarity, can be a useful tool for studying these solvent-solute interactions. nih.gov

Role of the Iodide Anion in Reaction Pathways

In reactions where the 1-aminoquinolin-1-ium cation acts as an electrophile, the iodide anion can compete with other nucleophiles present in the reaction mixture. The relatively high nucleophilicity of the iodide ion, particularly in aprotic polar solvents, can lead to the formation of transient iodine-adducts or influence the stereochemical outcome of reactions. Furthermore, in redox processes, the iodide anion is susceptible to oxidation to molecular iodine (I₂) or triiodide (I₃⁻), which can initiate or participate in subsequent reaction steps. This autoinhibitory effect of the iodide ion has been observed in other contexts, where its formation during a reaction can significantly decrease the reaction rate. nih.govresearchgate.net

The nature of the iodide anion also plays a role in the stability of the parent molecule. The relatively large and polarizable nature of iodide allows for the formation of specific ion-pairing interactions with the 1-aminoquinolin-1-ium cation in solution. The strength and geometry of these ion pairs can be influenced by the solvent, which in turn affects the reactivity of the cation.

| Potential Role of Iodide Anion | Description | Governing Factors |

| Nucleophile | Participates in nucleophilic attack on electrophilic centers. | Solvent polarity, presence of other nucleophiles. |

| Leaving Group | Can be displaced in substitution reactions. | Strength of the C-I or N-I bond (if formed). |

| Redox Participant | Can be oxidized to I₂ or I₃⁻, influencing reaction kinetics. | Presence of oxidizing agents, electrochemical potential. |

| Ion-Pairing Species | Forms ion pairs with the cation, modulating its reactivity. | Solvent dielectric constant, specific solvent-ion interactions. |

This table is based on established chemical principles of the iodide ion, as direct experimental data for this compound is not extensively available in the reviewed literature.

Solvent Effects on Reactivity and Spectroscopic Signatures

The choice of solvent has a profound impact on the chemical behavior and the spectroscopic characteristics of this compound. Solvents can influence reaction rates, equilibria, and the electronic transitions of the molecule, which are observable through techniques like UV-Vis spectroscopy.

The reactivity of this compound is sensitive to the polarity and proticity of the solvent. In polar aprotic solvents, the dissolution of the salt leads to solvent-separated ion pairs, enhancing the reactivity of the "free" cation. Conversely, in nonpolar solvents, tighter ion pairs are expected, which can temper the cation's reactivity. Protic solvents, such as alcohols, can engage in hydrogen bonding with both the amino group of the cation and the iodide anion. This solvation can stabilize the ground state of the molecule and influence the transition states of its reactions.

Spectroscopically, this compound is expected to exhibit solvatochromism, where the position of its absorption bands in the UV-Vis spectrum shifts with changes in solvent polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. A bathochromic (red) shift is often observed with increasing solvent polarity for molecules with a more polar excited state, while a hypsochromic (blue) shift indicates a more polar ground state. Studies on the solvatochromic effects of iodine and the triiodide ion have demonstrated the significant influence of the solvent on their absorption maxima. researchgate.net While specific data for this compound is not available, the principles of solvatochromism would apply.

| Solvent Property | Effect on Reactivity | Effect on Spectroscopic Signatures |